See also: Yohimbine (has active moiety).
Yohimbine hydrochloride
CAS No.: 65-19-0
Cat. No.: VC0547607
Molecular Formula: C21H27ClN2O3
Molecular Weight: 390.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65-19-0 |
---|---|
Molecular Formula | C21H27ClN2O3 |
Molecular Weight | 390.9 g/mol |
IUPAC Name | methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H |
Standard InChI Key | PIPZGJSEDRMUAW-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |
SMILES | COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |
Canonical SMILES | COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |
Appearance | White to light yellow solid powder |
Introduction
Chemical and Physical Properties of Yohimbine Hydrochloride
Yohimbine hydrochloride (C₂₁H₂₆N₂O₃·HCl) is the salt form of yohimbine, an α₂-adrenergic receptor antagonist derived from the bark of Pausinystalia johimbe and Aspidosperma quebracho-blanco trees . Its molecular structure features an indole nucleus fused with a quinoline moiety, contributing to its selective receptor-binding properties . Key physicochemical characteristics include:
Property | Value | Source |
---|---|---|
Molecular Weight | 390.91 g/mol | |
Bioavailability | 7–86% (mean 33%) | |
Elimination Half-Life | 0.25–2.5 hours | |
UV Absorption (λₘₐₓ) | 279–282 nm in ethanol | |
Solubility | Freely soluble in water |
The compound exhibits first-order degradation kinetics at neutral pH, forming yohimbine acid as the primary metabolite . Stability studies support its use in transdermal formulations, though oral administration remains the most common route .
Pharmacological Mechanism and Receptor Interactions
Yohimbine hydrochloride exerts its effects through preferential antagonism of α₂-adrenergic receptors (ARs), with binding affinities ordered as follows:
Receptor Subtype | Binding Affinity (nM) | Physiological Effect |
---|---|---|
α₂C-AR | 0.88 | Central sympathetic activation |
α₂A-AR | 1.4 | Norepinephrine release modulation |
α₂B-AR | 7.1 | Peripheral vascular effects |
This receptor selectivity increases synaptic norepinephrine concentrations by 150–300% through presynaptic inhibition . Secondary interactions with serotonin (5HT-1A/1B) and dopamine (D2/D3) receptors contribute to its anxiolytic and pro-sexual effects . The compound also demonstrates endothelin-like activity, enhancing nitric oxide synthase expression in penile tissue .
Clinical Applications in Erectile Dysfunction
Efficacy Data from Controlled Trials
A meta-analysis of eight randomized controlled trials (n=543 participants) demonstrated significant improvement in erectile function with yohimbine hydrochloride versus placebo (OR=2.87, 95% CI 1.94–4.25) . Key findings include:
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Dose-Response Relationship: 10.8 mg/day (divided doses) produced 100% erectile response in responders vs. 62% in non-responders .
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Onset of Action: Therapeutic effects observed within 2–3 weeks of continuous use .
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Long-Term Outcomes: 71% response rate sustained at 8 weeks vs. 45% for placebo (p<0.01) .
Adverse Effect | Incidence (%) | Severity |
---|---|---|
Hypertension | 18 | Mild-Moderate |
Anxiety | 15 | Dose-Dependent |
Palpitations | 12 | Transient |
Gastrointestinal | 9 | Self-Limiting |
Serious events like hypertensive crisis (0.9%) and agranulocytosis (0.2%) are rare but necessitate monitoring in high-risk populations .
Emerging Therapeutic Applications
Cardiovascular Indications
Preclinical studies suggest benefits in myocardial dysfunction through:
Neuropharmacological Effects
Emerging evidence highlights:
Comparative Analysis with PDE5 Inhibitors
While largely superseded by sildenafil and tadalafil, yohimbine hydrochloride maintains clinical relevance in specific populations:
Parameter | Yohimbine HCl | PDE5 Inhibitors |
---|---|---|
Onset (Oral) | 60–90 minutes | 30–60 minutes |
Duration | 4–6 hours | 4–36 hours |
Hypotension Risk | 3–8% | 12–18% |
Psychogenic ED | Preferred | Less Effective |
Regulatory Status and Prescribing Trends
Global regulatory positions reflect divergent risk-benefit assessments:
Region | Status | Prescription Rate (2025) |
---|---|---|
Germany | Approved (since 1978) | 2.1/100,000 |
Canada | Approved (since 1951) | 1.8/100,000 |
United States | Discontinued | 0.4/100,000 |
The U.S. FDA removed yohimbine hydrochloride from approved drug lists in 2023 due to variability in commercial preparations .
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